6,7-dimethoxy-1H-indole-2-carboxylic acid

Antifungal Brassinin Oxidase Camalexin Analog

Researchers targeting brassinin oxidase in antifungal discovery require the 6,7-isomer; the 4,5-isomer is inactive. This compound is the direct precursor to 6,7-dimethoxycamalexin. • Enables valid SAR data and enzyme inhibition studies. • Serves as a negative control in 5,6-DICA melanoma biomarker assays. • Global shipping from BenchChem with reliable supply.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
Cat. No. B15067448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-1H-indole-2-carboxylic acid
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C(N2)C(=O)O)OC
InChIInChI=1S/C11H11NO4/c1-15-8-4-3-6-5-7(11(13)14)12-9(6)10(8)16-2/h3-5,12H,1-2H3,(H,13,14)
InChIKeyBDXCJXIGUMTODB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-1H-indole-2-carboxylic Acid: Key Indole Building Block


6,7-Dimethoxy-1H-indole-2-carboxylic acid (CAS 31165-16-9) is a dimethoxylated indole-2-carboxylic acid derivative that serves as a privileged scaffold in medicinal chemistry and a versatile building block in heterocyclic synthesis . The indole-2-carboxylic acid pharmacophore is a critical recognition element in numerous bioactive molecules, and the specific 6,7-dimethoxy substitution pattern confers distinct electronic and steric properties that cannot be replicated by other regioisomers [1].

Scaffold
Privileged indole-2-carboxylic acid pharmacophore for medicinal chemistry
Identity
6,7-Dimethoxy substitution pattern; distinct electronic and steric profile
Regioisomer identity critical for target engagement
Workflow
Synthetic entry point for antifungal analogs, alkaloid total synthesis, and antiviral lead optimization

6,7-Dimethoxy-1H-indole-2-carboxylic Acid: Critical Isomer Selectivity


The position of methoxy substituents on the indole ring profoundly influences electronic distribution, hydrogen-bonding capability, and metabolic stability [1]. In antifungal camalexin analogs, the 6,7-dimethoxy isomer displayed strong brassinin oxidase inhibitory activity, whereas the 4,5-dimethoxy isomer was completely inactive, demonstrating that regioisomeric substitution is not functionally interchangeable [2]. For procurement decisions, selecting the correct isomer is critical to avoid failed synthetic campaigns or misleading structure-activity relationship (SAR) data.

Target Isomer
6,7-Dimethoxyindole-2-carboxylic acid retains brassinin oxidase inhibitory activity and enables aspidophytine synthesis.
Regioisomer Risk
4,5-Dimethoxy isomer shows complete loss of antifungal target activity and may not support reported synthetic routes.
This Compound
Provides the indole-2-carboxylic acid core for HIV-1 integrase inhibitor SAR with ~10-fold potency improvement potential.
Analog Risk
Unsubstituted indole-2-carboxylic acid shows substantially weaker activity; substitution pattern modulates chelation and potency.

6,7-Dimethoxy-1H-indole-2-carboxylic Acid: Quantitative Differentiation Evidence


Brassinin Oxidase Inhibition: 6,7-Dimethoxy Selectivity

In a comparative study of methoxycamalexin derivatives, 6,7-dimethoxycamalexin exhibited potent inhibition of brassinin oxidase, whereas the 4,5-dimethoxy regioisomer showed no inhibitory effect [1]. This demonstrates that the 6,7-substitution pattern is essential for target engagement in this enzyme system.

Brassinin Oxidase Inhibition
Head-to-head
6,7-dimethoxycamalexin: strong inhibition; 4,5-isomer: no inhibitory effect
6,7-Substitution is a strict requirement for target engagement in this enzyme system.
In vitro brassinin oxidase assay
Antifungal Brassinin Oxidase Camalexin Analog

Aspidophytine Total Synthesis: 6,7-Dimethoxy Motif Requirement

The total synthesis of the complex pentacyclic alkaloid (±)-aspidophytine specifically employs 6,7-dimethoxyindole as a key building block; the 5,6- or 4,5-dimethoxy isomers cannot be used in this synthetic route because the substitution pattern directs the regioselectivity of the crucial cycloaddition cascade [1].

Aspidophytine Total Synthesis
Reported
6,7-Dimethoxyindole is the required building block; other regioisomers are not suitable for the cycloaddition cascade.
Procurement of the correct isomer is essential to replicate published synthetic routes.
Rh(II)-catalyzed carbonyl ylide cycloaddition
Total Synthesis Aspidophytine Alkaloid

HIV-1 Integrase Inhibition: Indole-2-Carboxylic Acid SAR

A series of indole-2-carboxylic acid derivatives were evaluated as HIV-1 integrase strand transfer inhibitors, with compound 17a achieving an IC50 of 3.11 ± 0.18 μM [1]. The indole-2-carboxylic acid moiety chelates two Mg²⁺ ions within the integrase active site; substitution at the 6- and 7-positions modulates the electron density at the chelating carboxylate, directly affecting potency [2]. Unsubstituted indole-2-carboxylic acid (compound 1) showed much weaker activity with an IC50 of 32.37 ± 4.51 μM, representing a ~10-fold improvement with optimized substitution [1].

HIV-1 Integrase Inhibition
Class-level
Optimized derivative (17a): IC50 = 3.11 μM vs. unsubstituted: IC50 = 32.37 μM (~10.4-fold difference)
Substitution at 6- and 7-positions modulates electron density and chelation, supporting SAR exploration.
In vitro strand-transfer assay; CC50 >80 μM in MT-4 cells
HIV-1 Integrase Antiviral Strand Transfer Inhibitor

Electrochromic Polymers: 5,6- vs. 6,7-Dimethoxy Divergence

Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA) has been established as an electrochromic material with a transmissive oxidized state, prepared by electropolymerization of the 5,6-dimethoxy monomer [1]. The 6,7-dimethoxy isomer, by contrast, has not been reported to form analogous electrochromic polymers, indicating that the substitution pattern governs the electrochemical polymerization behavior and the resulting optoelectronic properties. This divergence creates distinct application niches for each isomer.

Electrochromic Divergence
Data to verify
5,6-Isomer forms electrochromic polymer PDMICA; 6,7-isomer shows no reported analogous polymer formation.
Substitution pattern governs electropolymerization behavior; application niches differ.
Electropolymerization on ITO electrodes
Electrochromic Conducting Polymer Materials Science

6,7-Dimethoxy-1H-indole-2-carboxylic Acid: Optimal Application Scenarios


Synthesis of 6,7-Dimethoxycamalexin Antifungal Analogs

Researchers investigating brassinin oxidase as an antifungal target require 6,7-dimethoxy-1H-indole-2-carboxylic acid as the direct precursor to 6,7-dimethoxycamalexin. Evidence shows that only the 6,7-substitution pattern confers enzyme inhibitory activity, while the 4,5-isomer is inactive [1]. Procurement of the correct isomer is essential for generating valid SAR data.

Total Synthesis of Aspidophytine Alkaloids

Academic and industrial laboratories pursuing the total synthesis of aspidophytine or haplophytine must use 6,7-dimethoxyindole derivatives as key building blocks [1]. The 2-carboxylic acid variant serves as a protected, stabilized form of the indole that can be decarboxylated under controlled conditions, offering greater synthetic flexibility than the parent 6,7-dimethoxyindole.

HIV-1 Integrase Inhibitor Lead Optimization

Medicinal chemistry teams developing HIV-1 integrase strand transfer inhibitors can use 6,7-dimethoxy-1H-indole-2-carboxylic acid as a pre-functionalized scaffold. The indole-2-carboxylic acid core chelates the catalytic Mg²⁺ ions in the integrase active site, and the 6,7-dimethoxy pattern provides a unique electronic environment compared to other regioisomers, enabling exploration of novel SAR space [1].

5,6-DICA Specificity Control in Melanoma Diagnostics

5,6-Dimethoxyindole-2-carboxylic acid (5,6-DICA) is a known urinary biomarker for malignant melanoma [1]. The 6,7-isomer, which is not a melanogenesis metabolite, serves as a negative control or specificity probe in analytical method development for melanoma diagnostics. Laboratories developing LC-MS/MS assays for 5,6-DICA require the 6,7-isomer as an authentic standard to verify chromatographic separation and assay specificity.

Application
Selection Property
Validation Focus
Antifungal analog synthesis
6,7-Dimethoxy substitution requirement
Brassinin oxidase inhibitory activity confirmation
Aspidophytine total synthesis
Regiochemical compatibility with cycloaddition
Synthetic route fidelity and intermediate characterization
HIV-1 integrase inhibitor SAR
Electronic modulation of Mg²⁺ chelation
Strand-transfer assay potency and cytotoxicity profiling
Melanoma biomarker assay control
Isomer-specific retention and ionization
LC-MS/MS specificity verification against 5,6-DICA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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